N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-14(11-3-5-12(6-4-11)17(19)20)16-9-13-10-21-15(22-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBDNTHUTJZIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide typically involves the formation of the spiroketal core followed by the introduction of the nitrobenzamide moiety. One common method starts with the condensation of lactones in the presence of sodium ethoxide to form a dilactone. This is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, followed by decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The spiroketal structure can be opened under acidic conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
Chemistry
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex structures.
Reactions Involved :
- Oxidation : Reduction of the nitro group to an amine.
- Reduction : Opening of the spiroketal structure under acidic conditions.
- Substitution : Nucleophilic substitutions on the benzamide moiety.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Amine |
| Reduction | Sodium borohydride | Opened spiroketal |
| Substitution | Amines, thiols | Functionalized derivatives |
Biology
Research indicates that this compound may exhibit biological activities, including antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines.
Case Study Example :
- A study demonstrated the compound's ability to inhibit the growth of specific bacterial strains, suggesting potential as an antimicrobial agent.
Medicine
Due to its structural features, this compound is being explored as a potential drug candidate. Its interactions with biological targets could lead to the development of novel therapeutic agents.
Mechanism of Action :
The nitrobenzamide moiety may interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.
Industry
In industrial applications, this compound is investigated for its role in developing new materials and catalysts. Its stability and reactivity can be harnessed for creating innovative products in materials science.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The spiroketal structure provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Structure : Differs in the amine substituent, replacing the spirocyclic dioxolane with a 2,2-diphenylethyl group.
- Synthesis: Eco-friendly mechanochemical synthesis via ball milling of 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride ().
- Characterization : Confirmed via $ ^1H $- and $ ^{13}C $-NMR, UV, and ESI-HRMS ().
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Features a 3-chlorophenethyl group instead of the spirocyclic moiety.
- Bioactivity : Acts as a precursor to neurokinin-2 antagonists (e.g., SR 48,968) and exhibits antitumor activity ().
- Synthesis : Prepared via reaction of 3-chlorophenethylamine with 4-nitrobenzoyl chloride, characterized by NMR and mass spectrometry ().
- Key Differences : The chloro substituent enhances lipophilicity and bioactivity, while the lack of a spirocyclic system may reduce steric hindrance and thermal stability.
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide
- Structure : Contains an additional ethanediamide group and a 3-nitrophenyl substituent.
- Molecular Weight : 349.34 g/mol (C$ _{16} $H$ _{19} $N$ _{3} $O$ _{6} $) ().
- Key Differences : The ethanediamide linker introduces hydrogen-bonding capacity, while the meta-nitro group alters electronic properties compared to the para-nitro isomer in the target compound.
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Substitutes bromine at the benzamide para position and nitro at the aniline ortho position.
- Crystallography : Exhibits two molecules per asymmetric unit, with structural parameters comparable to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) ().
- Key Differences: Bromine increases molecular weight (vs.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Notable Applications |
|---|---|---|---|---|---|
| N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide | C$ _{15} $H$ _{18} $N$ _{2} $O$ _{5} $* | ~318.32* | Spirocyclic dioxolane, para-nitro | Likely mechanochemical | Under investigation |
| N-(2,2-Diphenylethyl)-4-nitrobenzamide | C$ _{21} $H$ _{18} $N$ _{2} $O$ _{3} $ | 346.38 | 2,2-Diphenylethyl, para-nitro | Ball milling | Bio-functional hybrid |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | C$ _{15} $H$ _{13} $ClN$ _{2} $O$ _{3} $ | 304.73 | 3-Chlorophenethyl, para-nitro | Solution-phase | Neurokinin antagonist precursor |
| 4-Bromo-N-(2-nitrophenyl)benzamide | C$ _{13} $H$ _{9} $BrN$ _{2} $O$ _{3} $ | 337.13 | Bromo (para), nitro (ortho) | Crystallization | Structural studies |
*Estimated based on analogous compounds.
Research Findings and Implications
- Spirocyclic Advantage: The 1,4-dioxaspiro[4.4]nonane group in the target compound likely enhances thermal and oxidative stability compared to non-cyclic analogs, as spirocycles are known to reduce molecular flexibility and improve drug-like properties ().
- Mechanochemical Synthesis: Environmentally friendly methods (e.g., ball milling) used for analogs () suggest scalable routes for the target compound, though spirocyclic precursors may require specialized conditions.
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current literature.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its unique biological activity. Its molecular formula is with a molecular weight of approximately 320.36 g/mol. The presence of the nitro group and the dioxaspiro moiety are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53 .
Antimicrobial Properties
The compound also shows promising antimicrobial activity against a range of pathogens. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits in conditions like Alzheimer's disease .
Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis inducer.
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 25 | 50 | 40 |
| 50 | 30 | 70 |
Study 2: Antimicrobial Activity
A study assessing the antimicrobial efficacy against Staphylococcus aureus showed that this compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 64 |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Modulation of cyclins and cyclin-dependent kinases.
- Antimicrobial Mechanism : Inhibition of cell wall synthesis in bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step approach:
Spiroketal formation : Condensation of a diol (e.g., 1,4-cyclohexanedione) with a ketone under acid catalysis (e.g., p-toluenesulfonic acid) to generate the spirocyclic core .
Benzamide introduction : Reacting the spiroketal intermediate with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
- Optimization : Adjust reaction temperature (40–60°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios to maximize yield (>80%). Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm spiroketal ring protons (δ 1.5–2.5 ppm) and nitrobenzamide aromatic signals (δ 8.0–8.4 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 347.2) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (Rf ~0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How does the spiroketal moiety influence the compound’s biological activity, and what molecular targets are implicated?
- Mechanistic insights : The spiroketal’s rigidity enhances binding affinity to enzymes/receptors by mimicking natural substrates. For example:
- Enzyme inhibition : Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to ketoconazole analogs .
- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) via hydrophobic pockets, as seen in related spirocyclic compounds .
- Validation : Use fluorescence polarization assays or X-ray crystallography to map binding sites .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Case study : Discrepancies in anticancer activity (e.g., IC₅₀ = 6.2 μM in HCT-116 vs. no effect in MCF-7 cells ):
Standardize assays : Use identical cell lines, incubation times, and viability markers (e.g., MTT vs. ATP-based assays).
Control variables : Account for batch-to-batch compound purity and solvent effects (DMSO concentration ≤0.1%) .
Mechanistic profiling : Compare transcriptomic responses (RNA-seq) across cell types to identify target selectivity .
Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?
- Degradation pathways : Hydrolysis of the spiroketal ring in acidic environments (pH < 4) or enzymatic cleavage of the amide bond .
- Stabilization methods :
- Formulation : Encapsulation in PEGylated liposomes to shield from plasma esterases .
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to retard hydrolysis .
Q. How can computational tools predict the compound’s reactivity in novel chemical reactions?
- In silico approaches :
- DFT calculations : Model transition states for nucleophilic substitutions (e.g., SN2 at the methylene bridge) .
- Molecular dynamics : Simulate interactions with biological targets (e.g., binding free energy to kinase domains) .
- Validation : Correlate predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
